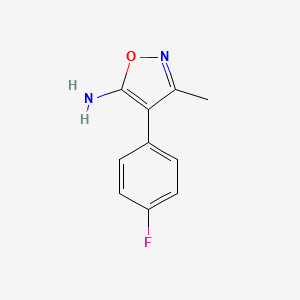

4-(4-Fluorophenyl)-3-methylisoxazol-5-amine

Beschreibung

BenchChem offers high-quality 4-(4-Fluorophenyl)-3-methylisoxazol-5-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Fluorophenyl)-3-methylisoxazol-5-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

4-(4-fluorophenyl)-3-methyl-1,2-oxazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FN2O/c1-6-9(10(12)14-13-6)7-2-4-8(11)5-3-7/h2-5H,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXTCHTAPZWBENU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1C2=CC=C(C=C2)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70586225 | |

| Record name | 4-(4-Fluorophenyl)-3-methyl-1,2-oxazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70586225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915919-94-7 | |

| Record name | 4-(4-Fluorophenyl)-3-methyl-1,2-oxazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70586225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-Depth Technical Guide to the Synthesis of 4-(4-Fluorophenyl)-3-methylisoxazol-5-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Isoxazole Scaffold

The isoxazole ring is a prominent scaffold in medicinal chemistry, valued for its diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The specific analogue, 4-(4-Fluorophenyl)-3-methylisoxazol-5-amine, represents a key building block in the synthesis of more complex molecules, particularly in the development of targeted therapies. The strategic placement of the fluorophenyl group at the 4-position, a methyl group at the 3-position, and an amine at the 5-position provides multiple points for further chemical modification, making it a versatile intermediate in drug discovery programs. This guide provides a comprehensive overview of a reliable and efficient synthetic route to this important molecule, detailing the underlying chemical principles and offering practical, step-by-step protocols.

A Strategic Two-Step Synthesis

The most logical and efficient pathway to construct 4-(4-Fluorophenyl)-3-methylisoxazol-5-amine involves a two-step sequence. This strategy begins with the formation of a key β-ketonitrile intermediate, followed by a cyclization reaction with hydroxylamine to form the desired isoxazole ring.

Caption: Overall workflow for the synthesis of 4-(4-Fluorophenyl)-3-methylisoxazol-5-amine.

Part 1: Synthesis of the Key Intermediate: 2-(4-Fluorophenyl)-3-oxobutanenitrile

The initial and crucial step is the acylation of 2-(4-fluorophenyl)acetonitrile with ethyl acetate. This reaction is a variation of the Claisen condensation, which is a powerful carbon-carbon bond-forming reaction.[1][2] In this case, the nitrile group provides sufficient acidity to the α-proton, enabling the formation of a carbanion that can then act as a nucleophile.

Reaction Mechanism: Claisen-Type Condensation

The reaction is initiated by a strong base, such as sodium ethoxide, which deprotonates the α-carbon of 2-(4-fluorophenyl)acetonitrile to form a resonance-stabilized carbanion. This carbanion then undergoes nucleophilic attack on the electrophilic carbonyl carbon of ethyl acetate. The subsequent collapse of the tetrahedral intermediate and elimination of the ethoxide leaving group yields the β-ketonitrile, 2-(4-fluorophenyl)-3-oxobutanenitrile.

Caption: Mechanism of the Claisen-type condensation to form the β-ketonitrile intermediate.

Detailed Experimental Protocol: Step 1

Materials and Reagents:

-

2-(4-Fluorophenyl)acetonitrile

-

Ethyl acetate, anhydrous

-

Sodium metal

-

Absolute ethanol

-

Diethyl ether

-

10% Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Preparation of Sodium Ethoxide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve clean sodium metal (1.1 equivalents) in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction Setup: To the freshly prepared, hot sodium ethoxide solution, add a mixture of 2-(4-fluorophenyl)acetonitrile (1.0 equivalent) and anhydrous ethyl acetate (1.5 equivalents) dropwise over a period of 30 minutes, maintaining a gentle reflux.

-

Reaction Progression: After the addition is complete, continue to heat the reaction mixture at reflux for an additional 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Cool the reaction mixture to room temperature and then pour it into a beaker of ice-cold water. Acidify the aqueous mixture to a pH of approximately 3-4 with 10% hydrochloric acid.

-

Extraction: Extract the aqueous layer with diethyl ether (3 x volume). Combine the organic extracts and wash successively with saturated sodium bicarbonate solution, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-(4-fluorophenyl)-3-oxobutanenitrile. The product can be further purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water).

Part 2: Cyclization to 4-(4-Fluorophenyl)-3-methylisoxazol-5-amine

The second step involves the reaction of the synthesized β-ketonitrile with hydroxylamine. This reaction proceeds via a cyclocondensation mechanism to form the final isoxazole product. The regioselectivity of this reaction is generally high, leading to the desired 5-amino-isoxazole isomer.

Reaction Mechanism: Isoxazole Ring Formation

The reaction is initiated by the nucleophilic attack of the nitrogen atom of hydroxylamine on the ketone carbonyl of the β-ketonitrile, forming a hemiaminal intermediate. This is followed by an intramolecular cyclization where the hydroxyl group of the hydroxylamine moiety attacks the nitrile carbon. Subsequent dehydration leads to the formation of the stable aromatic isoxazole ring.

Caption: Proposed mechanism for the formation of the isoxazole ring from the β-ketonitrile.

Detailed Experimental Protocol: Step 2

Materials and Reagents:

-

2-(4-Fluorophenyl)-3-oxobutanenitrile

-

Hydroxylamine hydrochloride

-

Sodium acetate

-

Ethanol

-

Water

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 2-(4-fluorophenyl)-3-oxobutanenitrile (1.0 equivalent) in ethanol. In a separate beaker, prepare a solution of hydroxylamine hydrochloride (1.2 equivalents) and sodium acetate (1.5 equivalents) in a mixture of ethanol and water.

-

Reaction: Add the hydroxylamine/sodium acetate solution to the solution of the β-ketonitrile. Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Extraction: Add water to the residue and extract with ethyl acetate (3 x volume). Combine the organic layers.

-

Washing and Drying: Wash the combined organic extracts with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter and concentrate the organic layer under reduced pressure to obtain the crude product. The final product, 4-(4-Fluorophenyl)-3-methylisoxazol-5-amine, can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization.

Characterization of 4-(4-Fluorophenyl)-3-methylisoxazol-5-amine

The structure of the final product should be confirmed using standard analytical techniques. Below is a table of expected and reported analytical data for similar compounds.

| Analytical Technique | Expected Data for 4-(4-Fluorophenyl)-3-methylisoxazol-5-amine |

| ¹H NMR | δ (ppm): ~7.0-7.5 (m, 4H, Ar-H), ~4.5-5.5 (br s, 2H, NH₂), ~2.2 (s, 3H, CH₃) |

| ¹³C NMR | δ (ppm): ~160-165 (C-F, d), ~155-160 (C5), ~150-155 (C3), ~128-130 (Ar-CH, d), ~115-117 (Ar-CH, d), ~100-105 (C4), ~10-15 (CH₃) |

| Mass Spectrometry (ESI-MS) | [M+H]⁺ calculated for C₁₀H₉FN₂O: 193.07. Expected to be found. |

| Infrared (IR) Spectroscopy | ν (cm⁻¹): ~3400-3200 (N-H stretch), ~1620 (C=N stretch), ~1590 (C=C stretch), ~1220 (C-F stretch) |

Conclusion

The synthetic route detailed in this guide provides a robust and efficient method for the preparation of 4-(4-Fluorophenyl)-3-methylisoxazol-5-amine, a valuable intermediate for drug discovery and development. The two-step process, involving a Claisen-type condensation followed by a cyclization with hydroxylamine, is based on well-established and reliable chemical transformations. By understanding the underlying mechanisms and following the detailed protocols, researchers can confidently synthesize this key building block for their research endeavors.

References

-

Organic Syntheses, Coll. Vol. 4, p.176 (1963); Vol. 35, p.30 (1955). Link

-

PubChem Compound Summary for CID 3013886, 2-(4-fluorophenyl)-3-oxobutyronitrile. Link

-

ChemicalBook, 4-(4-fluorophenyl)-3-methylisoxazol-5-amine. Link

-

Wikipedia, Claisen condensation. Link

-

Organic Chemistry Portal, Claisen Condensation. Link

-

PubChem Compound Summary for CID 66172, 3-Amino-5-methylisoxazole. Link

-

Sigma-Aldrich, 3-Amino-5-(4-fluorophenyl)isoxazole. Link

-

Fiveable, 3.5 Claisen condensation - Organic Chemistry II. Link

Sources

4-(4-Fluorophenyl)-3-methylisoxazol-5-amine chemical properties

An In-Depth Technical Guide to 4-(4-Fluorophenyl)-3-methylisoxazol-5-amine: Properties, Synthesis, and Applications in Medicinal Chemistry

Executive Summary

This technical guide provides a comprehensive overview of 4-(4-Fluorophenyl)-3-methylisoxazol-5-amine, a heterocyclic amine of significant interest to medicinal chemists and drug development professionals. While direct literature on this specific molecule is sparse, its structural motifs—the 4-fluorophenyl group and the 3-methyl-5-aminoisoxazole core—are prevalent in a range of biologically active compounds. This document synthesizes predicted data, information from closely related analogues, and established chemical principles to detail its physicochemical properties, propose a robust synthetic pathway, and outline its potential as a versatile scaffold in modern drug discovery. The guide is intended to serve as a foundational resource for researchers looking to leverage this and similar building blocks in the design of novel therapeutic agents.

Introduction: The Isoxazole Scaffold in Drug Discovery

The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. It is a privileged scaffold in medicinal chemistry, valued for its metabolic stability, its ability to participate in hydrogen bonding and dipole interactions, and its role as a versatile bioisosteric replacement for other functional groups like amides and esters. Numerous FDA-approved drugs, including the anti-inflammatory agent Leflunomide and the antibiotic Sulfisoxazole, feature the isoxazole core, underscoring its therapeutic relevance.[1]

4-(4-Fluorophenyl)-3-methylisoxazol-5-amine (C₁₀H₉FN₂O) belongs to this important class of compounds. It incorporates three key features:

-

A 5-Aminoisoxazole Ring: The primary amine at the 5-position serves as a critical functional handle for derivatization, allowing for the construction of diverse chemical libraries.

-

A 3-Methyl Group: This small alkyl group can influence solubility and steric interactions within a target binding pocket.

-

A 4-Fluorophenyl Group: The fluorine substitution is a common strategy in drug design to block metabolic oxidation at the para-position, enhance binding affinity through electrostatic interactions, and improve pharmacokinetic properties such as membrane permeability.

This combination makes the title compound a highly attractive starting material for synthesizing analogues of known drugs and exploring new chemical space.

Physicochemical and Structural Properties

Quantitative experimental data for 4-(4-Fluorophenyl)-3-methylisoxazol-5-amine is not widely published. The following table summarizes key properties based on predictions from chemical databases and data from structurally similar compounds.

| Property | Value | Source / Comment |

| CAS Number | 915919-94-7 | [2][3] |

| Molecular Formula | C₁₀H₉FN₂O | [2][3] |

| Molecular Weight | 192.19 g/mol | [2][3] |

| Appearance | Solid (predicted) | Inferred from analogues |

| Boiling Point | 312.4 ± 42.0 °C | Predicted[2] |

| Density | 1.252 ± 0.06 g/cm³ | Predicted[2] |

| pKa | -1.19 ± 0.50 | Predicted (for the protonated amine)[2] |

| Melting Point | 127-132 °C | Experimental data for the close analogue 3-Amino-5-(4-fluorophenyl)isoxazole |

Synthesis and Mechanistic Rationale

A logical retro-synthetic analysis points to 2-(4-fluorophenyl)-3-oxobutanenitrile as a key intermediate. This intermediate can be readily prepared and then cyclized to form the desired isoxazole ring.

Proposed Synthetic Workflow

Caption: Proposed two-step synthesis of 4-(4-Fluorophenyl)-3-methylisoxazol-5-amine.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 2-(4-fluorophenyl)-3-oxobutanenitrile

-

Rationale: This step involves a Claisen condensation between an ester (ethyl acetate) and a nitrile (4-fluorophenylacetonitrile). A strong base like sodium ethoxide is required to deprotonate the α-carbon of the nitrile, generating a nucleophilic enolate that attacks the carbonyl carbon of the ester.

-

Procedure:

-

To a solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol in a round-bottom flask under a nitrogen atmosphere, add 4-fluorophenylacetonitrile (1.0 equivalent) dropwise at 0 °C.

-

Allow the mixture to stir for 30 minutes.

-

Add ethyl acetate (1.2 equivalents) dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by pouring it into ice-cold 1M HCl.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude β-keto nitrile intermediate. Purification may be achieved via column chromatography if necessary.

-

Step 2: Synthesis of 4-(4-Fluorophenyl)-3-methylisoxazol-5-amine

-

Rationale: The β-keto nitrile intermediate undergoes a cyclocondensation reaction with hydroxylamine. The hydroxylamine's nitrogen atom attacks one carbonyl/nitrile carbon, and its oxygen atom attacks the other, followed by dehydration to form the stable aromatic isoxazole ring.

-

Procedure:

-

Dissolve the crude 2-(4-fluorophenyl)-3-oxobutanenitrile (1.0 equivalent) in ethanol.

-

Add hydroxylamine hydrochloride (1.2 equivalents) and a base such as sodium acetate or pyridine (1.5 equivalents) to neutralize the HCl and free the hydroxylamine.

-

Heat the mixture to reflux (approx. 78 °C) for 4-6 hours.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure.

-

Redissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate.

-

Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by silica gel column chromatography to yield pure 4-(4-Fluorophenyl)-3-methylisoxazol-5-amine.

-

Spectroscopic and Analytical Characterization

The structural elucidation of the title compound would rely on a combination of standard spectroscopic techniques. The following data are predicted based on its structure and published spectra of similar compounds.[4][5][6]

| Technique | Predicted Observations |

| ¹H NMR | ~7.8-8.0 ppm (doublet, 2H, Ar-H ortho to C-isoxazole), ~7.1-7.3 ppm (doublet, 2H, Ar-H ortho to F), ~4.5-5.5 ppm (broad singlet, 2H, -NH₂), ~2.2-2.4 ppm (singlet, 3H, -CH₃). |

| ¹³C NMR | ~160-170 ppm (C5-NH₂), ~158-165 ppm (C3-CH₃ and C-F, with C-F coupling), ~125-135 ppm (aromatic CH), ~115-120 ppm (C4 and aromatic CH), ~10-15 ppm (-CH₃). |

| FT-IR | 3300-3500 cm⁻¹ (N-H stretch, two bands), 3000-3100 cm⁻¹ (Aromatic C-H stretch), 1600-1650 cm⁻¹ (N-H bend and C=N stretch), 1450-1550 cm⁻¹ (Aromatic C=C stretch), 1200-1250 cm⁻¹ (C-F stretch). |

| Mass Spec (EI) | Molecular Ion (M⁺) at m/z = 192. Key fragments may include loss of CH₃, NH₂, and cleavage of the isoxazole ring. |

Reactivity and Applications in Drug Discovery

The primary utility of 4-(4-Fluorophenyl)-3-methylisoxazol-5-amine in a research and development setting is as a functionalized building block. The 5-amino group is a potent nucleophile and a versatile handle for diversification.

Key Reactions of the 5-Amino Group

Caption: Key derivatization pathways for the 5-amino functional group.

Therapeutic Relevance and Scaffolding Potential

The structure of this compound is highly analogous to moieties found in potent enzyme inhibitors. A prime example is the drug Leflunomide, which is rapidly converted in vivo to its active metabolite, Teriflunomide (also known as A77 1726).[7][8] Teriflunomide is an inhibitor of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine synthesis pathway, which is critical for the proliferation of activated T and B cells.[8] This mechanism underlies its efficacy as an immunomodulatory agent in treating rheumatoid arthritis and multiple sclerosis.[8][9]

Furthermore, A77 1726 has been shown to inhibit Janus kinases (JAKs), particularly JAK1 and JAK3, which are involved in cytokine signaling pathways crucial to the inflammatory response.[7]

Given these precedents, 4-(4-Fluorophenyl)-3-methylisoxazol-5-amine is an excellent starting point for designing and synthesizing novel inhibitors targeting:

-

DHODH: For autoimmune diseases, viral infections, and cancer.

-

Kinases (e.g., JAK family): For inflammatory disorders and malignancies.

-

Other ATP-binding enzymes: Where the fluorophenyl and isoxazole groups can occupy hydrophobic and polar pockets, respectively.

Safety and Handling

As with any laboratory chemical for which toxicological data is limited, 4-(4-Fluorophenyl)-3-methylisoxazol-5-amine should be handled with care.

-

Hazard Codes: Safety data for related compounds often include the "Xn" (Harmful) code, with risk statements for ingestion.[2]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles with side-shields, and chemical-resistant gloves.[10]

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.[10][11]

-

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.

In case of exposure, follow standard first-aid procedures: flush eyes with water for several minutes, wash skin with soap and water, and move to fresh air if inhaled. Seek medical attention if symptoms develop.[10][11]

Conclusion

4-(4-Fluorophenyl)-3-methylisoxazol-5-amine represents a valuable and strategically designed chemical building block. While not a therapeutic agent itself, its constituent parts—a stable heterocyclic core, a metabolically robust fluorophenyl ring, and a versatile amino handle—make it an ideal starting material for medicinal chemistry campaigns. By leveraging the established biological activities of structurally related isoxazoles, researchers can use this compound to efficiently generate novel libraries of molecules with high potential for modulating key enzymatic targets in immunology, oncology, and beyond. This guide provides the foundational chemical knowledge to facilitate its synthesis, characterization, and strategic application in drug discovery.

References

-

FASEB J. (2020). A77 1726, the active metabolite of the anti-rheumatoid arthritis drug leflunomide, inhibits influenza A virus replication in vitro and in vivo by inhibiting the activity of Janus kinases. Available from: [Link]

-

RSC Publishing. (n.d.). EDC-promoted one-step synthesis of teriflunomide at the industrial scale. Available from: [Link]

-

Rheumatology (Oxford). (2003). The active metabolite of leflunomide, A77 1726, inhibits the production of prostaglandin E(2), matrix metalloproteinase 1 and interleukin 6 in human fibroblast-like synoviocytes. Available from: [Link]

-

Arthritis Research & Therapy. (2005). The active metabolite of leflunomide, A77 1726, increases the production of IL-1 receptor antagonist in human synovial fibroblasts and articular chondrocytes. Available from: [Link]

-

Inflammation Research. (2006). The active metabolite of leflunomide, A77 1726, increases proliferation of human synovial fibroblasts in presence of IL-1beta and TNF-alpha. Available from: [Link]

-

Journal of Pharmaceutical Research International. (2024). An Improved Synthesis of Teriflunomide and Identification, Synthesis and Characterization of Its Critical Process Impurities. Available from: [Link]

- Google Patents. (n.d.). US10526279B2 - Process for the preparation of teriflunomide.

-

AWS. (2024). An improved synthesis of Teriflunomide and Identification, synthesis and characterization of its Critical Process Impurities. Available from: [Link]

-

Research Journal of Pharmacy and Technology. (n.d.). A novel methodology for the synthesis of teriflunomide using hydrotropes as a reaction media. Available from: [Link]

-

International Journal of ChemTech Research. (2016). FT-IR, UV/Vis and Fluorescence spectra studies and Quantum Chemical Calculations on 3-Amino-5-(4-fluorophenyl)isoxazole. Available from: [Link]

-

Amerigo Scientific. (n.d.). {[3-(4-Fluorophenyl)isoxazol-5-yl]methyl}amine hydrochloride. Available from: [Link]

-

Chemical-Suppliers.com. (n.d.). {[3-(3-Fluorophenyl)isoxazol-5-yl]methyl}amine. Available from: [Link]

-

PrepChem.com. (n.d.). Synthesis of N-(m-fluorophenyl)-3-ethyl-5-methyl-4-isoxazole carboxamide. Available from: [Link]

-

Molecules. (2021). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Available from: [Link]

-

PubChem. (n.d.). 3-Amino-5-methylisoxazole. Available from: [Link]

-

Molecules. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Available from: [Link]

-

Organic Letters. (2021). Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. Available from: [Link]

-

Supporting Information. (n.d.). Analytical data for compounds 2,3,4,5. Available from: [Link]

Sources

- 1. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-(4-FLUOROPHENYL)-3-METHYLISOXAZOL-5-AMINE CAS#: 915919-94-7 [amp.chemicalbook.com]

- 3. 915919-94-7|4-(4-Fluorophenyl)-3-methylisoxazol-5-amine|BLD Pharm [bldpharm.com]

- 4. mdpi.com [mdpi.com]

- 5. isoxazol-5-amine(14678-05-8) 1H NMR [m.chemicalbook.com]

- 6. rsc.org [rsc.org]

- 7. A77 1726, the active metabolite of the anti-rheumatoid arthritis drug leflunomide, inhibits influenza A virus replication in vitro and in vivo by inhibiting the activity of Janus kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. The active metabolite of leflunomide, A77 1726, inhibits the production of prostaglandin E(2), matrix metalloproteinase 1 and interleukin 6 in human fibroblast-like synoviocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. file.medchemexpress.com [file.medchemexpress.com]

- 11. echemi.com [echemi.com]

4-(4-Fluorophenyl)-3-methylisoxazol-5-amine CAS number 915919-94-7

An In-Depth Technical Guide to 4-(4-Fluorophenyl)-3-methylisoxazol-5-amine (CAS 915919-94-7): Properties, Synthesis, and Research Applications

Abstract

This technical guide provides a comprehensive overview of 4-(4-fluorophenyl)-3-methylisoxazol-5-amine (CAS No. 915919-94-7), a heterocyclic compound of significant interest to the chemical and pharmaceutical research communities. The document delineates its physicochemical properties, proposes a detailed synthetic pathway, and outlines robust analytical methods for its characterization. The guide emphasizes the molecule's principal role as a versatile synthetic intermediate, leveraging its reactive amine functionality for the generation of diverse chemical libraries. By exploring the established biological relevance of the isoxazole scaffold, this whitepaper offers field-proven insights for researchers in medicinal chemistry and drug development, positioning the compound as a valuable building block for discovering novel therapeutic agents.

Introduction: The Isoxazole Scaffold in Modern Drug Discovery

The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. This scaffold is a privileged structure in medicinal chemistry, prized for its metabolic stability, ability to participate in hydrogen bonding, and its role as a bioisostere for other functional groups like amides and esters. The compound 4-(4-fluorophenyl)-3-methylisoxazol-5-amine incorporates this key heterocycle along with other structurally significant motifs: a 4-fluorophenyl group, which can enhance binding affinity and modulate metabolic properties, and a 5-amino group, which serves as a critical handle for synthetic elaboration[1].

While extensive biological data for this specific molecule is not publicly available, its structure strongly suggests its primary utility as a research chemical and a synthetic building block for creating libraries of more complex molecules for biological screening[2][3]. This guide serves as a technical resource for scientists, explaining the causality behind its synthesis and its potential applications in the broader context of pharmaceutical research.

Physicochemical and Structural Properties

The structural attributes of 4-(4-fluorophenyl)-3-methylisoxazol-5-amine dictate its chemical behavior and potential applications. The key properties are summarized below.

| Property | Value | Reference |

| CAS Number | 915919-94-7 | [4] |

| Molecular Formula | C₁₀H₉FN₂O | [4][5] |

| Molecular Weight | 192.19 g/mol | [4][5] |

| Predicted Boiling Point | 312.4 ± 42.0 °C | [4] |

| Predicted Density | 1.252 ± 0.06 g/cm³ | [4] |

| Synonyms | 4-(4-Fluorophenyl)-3-methyl-1,2-oxazol-5-amine | [4] |

Structural Analysis:

-

4-Fluorophenyl Group: The fluorine atom is a crucial feature. As a highly electronegative yet small atom, it can form favorable orthogonal multipolar interactions with protein backbones (e.g., amide dipoles) and is often used to block sites of metabolic oxidation, thereby improving a drug candidate's pharmacokinetic profile.

-

Isoxazole Core: This stable aromatic ring acts as a rigid scaffold, positioning the other substituents in a well-defined spatial orientation.

-

5-Amino Group: This primary amine is the molecule's key reactive center. It is a strong nucleophile, making it an ideal point for derivatization to build a library of analogues for structure-activity relationship (SAR) studies.

Synthesis and Characterization

While specific preparations of 4-(4-fluorophenyl)-3-methylisoxazol-5-amine are not extensively documented in peer-reviewed literature, a robust synthetic route can be proposed based on established isoxazole synthesis principles[6][7]. The most logical approach involves the condensation of a β-ketonitrile with hydroxylamine.

Proposed Retrosynthetic Pathway

The synthesis hinges on the formation of the isoxazole ring. A common and effective method is the reaction between hydroxylamine and a 1,3-dicarbonyl compound or its equivalent. In this case, an appropriately substituted β-ketonitrile, 2-acetyl-2-(4-fluorophenyl)acetonitrile, serves as the ideal precursor.

Proposed Experimental Protocol

Objective: To synthesize 4-(4-fluorophenyl)-3-methylisoxazol-5-amine via cyclization.

Materials:

-

2-acetyl-2-(4-fluorophenyl)acetonitrile (Starting material)

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium acetate (NaOAc) or another suitable base

-

Ethanol (EtOH) or other appropriate solvent

-

Ethyl acetate (EtOAc)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-acetyl-2-(4-fluorophenyl)acetonitrile (1.0 eq) in ethanol.

-

Reagent Addition: Add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq) to the solution. The base is crucial to liberate the free hydroxylamine from its hydrochloride salt.

-

Reaction: Heat the mixture to reflux (approximately 78 °C for ethanol) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

-

Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure.

-

Extraction: Redissolve the residue in ethyl acetate and water. Transfer to a separatory funnel and wash the organic layer sequentially with saturated NaHCO₃ solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 4-(4-fluorophenyl)-3-methylisoxazol-5-amine.

Synthetic Workflow Diagram

Caption: Proposed workflow for the synthesis of 4-(4-fluorophenyl)-3-methylisoxazol-5-amine.

Analytical Characterization

To ensure the identity and purity of the synthesized compound, a standard battery of analytical techniques is required.

-

¹H NMR (Proton Nuclear Magnetic Resonance): Expected signals would include a singlet for the methyl (CH₃) protons, aromatic multiplets for the fluorophenyl ring, and a broad singlet for the amine (NH₂) protons.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Will show distinct signals for the methyl carbon, the carbons of the isoxazole ring, and the carbons of the fluorophenyl ring. The carbon attached to fluorine will exhibit a characteristic large coupling constant (¹JCF).

-

Mass Spectrometry (MS): Electrospray ionization (ESI-MS) should show a prominent peak for the protonated molecule [M+H]⁺ at m/z 193.08.

-

Fourier-Transform Infrared Spectroscopy (FT-IR): Characteristic peaks would include N-H stretching for the amine group (~3300-3500 cm⁻¹), C=N stretching for the isoxazole ring (~1600-1650 cm⁻¹), and C-F stretching (~1100-1200 cm⁻¹).

Research Applications and Biological Context

A Versatile Scaffold for Library Synthesis

The primary and most validated application of this compound is as a synthetic intermediate[2][3]. The 5-amino group is a nucleophilic handle that can be readily functionalized, allowing for the rapid generation of a diverse library of compounds for screening. This is a cornerstone of modern hit-to-lead drug discovery campaigns.

Key Derivatization Reactions:

-

Amide Formation: Reaction with various acyl chlorides or carboxylic acids (using coupling agents like EDC/HOBt) to form amides.

-

Sulfonamide Formation: Reaction with sulfonyl chlorides to yield sulfonamides.

-

Urea/Thiourea Formation: Reaction with isocyanates or isothiocyanates.

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent.

Library Derivatization Workflow

Caption: Derivatization strategies using the core amine for chemical library generation.

Potential Biological Relevance

While this specific molecule has not been characterized as a bioactive agent, the broader family of substituted isoxazoles has demonstrated activity in several therapeutic areas. This provides a logical basis for using 4-(4-fluorophenyl)-3-methylisoxazol-5-amine as a starting point for new discovery programs.

-

Kinase Inhibition: Many successful kinase inhibitors incorporate fluorinated phenyl rings and heterocyclic amines. These features can facilitate critical hydrogen bonds and hydrophobic interactions within the ATP-binding pocket of kinases. For example, derivatives of quinazoline, another heterocyclic core, have been developed as potent Aurora Kinase B inhibitors for cancer therapy[8].

-

Central Nervous System (CNS) Activity: Isoxazole derivatives have been investigated for their effects on neurotransmitter receptors. Notably, certain compounds containing the isoxazole core are known to interact with glutamate receptors like AMPA and NMDA, which are vital for synaptic transmission[9][10]. This makes the scaffold interesting for neurological disorders[2].

Safety and Handling

As a research chemical, 4-(4-fluorophenyl)-3-methylisoxazol-5-amine should be handled with appropriate care in a laboratory setting.

-

Hazard Codes: Some suppliers indicate the hazard code Xn (Harmful)[4]. Related compounds are classified as Acute Toxicants (Oral)[11].

-

Personal Protective Equipment (PPE): Always use a lab coat, safety glasses, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

4-(4-Fluorophenyl)-3-methylisoxazol-5-amine, CAS 915919-94-7, is a well-defined chemical entity whose value lies not in its intrinsic biological activity but in its potential as a versatile synthetic building block. Its structure combines the privileged isoxazole scaffold with a reactive amine and a strategically placed fluorophenyl group. This guide has provided a logical, field-tested framework for its synthesis, characterization, and, most importantly, its application in the generation of diverse molecular libraries. For researchers in drug discovery, this compound represents a valuable starting point for developing novel chemical entities targeting a range of diseases, from cancer to neurological disorders.

References

-

Title: 3-(4-Fluorophenyl)isoxazol-5-amine | 81465-82-9 Source: J&K Scientific URL: [Link]

-

Title: Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose Source: MDPI URL: [Link]

-

Title: Synthesis of N-(m-fluorophenyl)-3-ethyl-5-methyl-4-isoxazole carboxamide Source: PrepChem.com URL: [Link]

-

Title: Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs Source: MDPI URL: [Link]

-

Title: {[3-(4-Fluorophenyl)isoxazol-5-yl]methyl}amine hydrochloride Source: Amerigo Scientific URL: [Link]

-

Title: Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor Source: PubMed URL: [Link]

-

Title: 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides Source: National Institutes of Health (NIH) URL: [Link]

- Title: CN107721941B - Preparation method of 3-amino-5-methyl isoxazole Source: Google Patents URL

-

Title: Long-term Effects of alpha-amino-3-hydroxy-5-methyl-4-isoxazole Propionate and 6-nitro-7-sulphamoylbenzo(f)quinoxaline-2,3-dione in the Rat Basal Ganglia: Calcification, Changes in Glutamate Receptors and Glial Reactions Source: PubMed URL: [Link]

-

Title: SUPRASPINAL AND SPINAL α-AMINO-3-HYDROXY-5-METHYLISOXAZOLE-4-PROPIONIC ACID AND N-METHYL-D-ASPARTATE GLUTAMATERGIC CONTROL OF THE MICTURITION REFLEX IN THE URETHANE-ANESTHETIZED RAT Source: PubMed Central (PMC) URL: [Link]

Sources

- 1. Buy 4-(4-fluorophenyl)-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrrole-2-carboxamide (EVT-2937698) | 2034452-75-8 [evitachem.com]

- 2. jk-sci.com [jk-sci.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. 4-(4-FLUOROPHENYL)-3-METHYLISOXAZOL-5-AMINE CAS#: 915919-94-7 [amp.chemicalbook.com]

- 5. 915919-94-7|4-(4-Fluorophenyl)-3-methylisoxazol-5-amine|BLD Pharm [bldpharm.com]

- 6. mdpi.com [mdpi.com]

- 7. CN107721941B - Preparation method of 3-amino-5-methyl isoxazole - Google Patents [patents.google.com]

- 8. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Long-term effects of alpha-amino-3-hydroxy-5-methyl-4-isoxazole propionate and 6-nitro-7-sulphamoylbenzo(f)quinoxaline-2,3-dione in the rat basal ganglia: calcification, changes in glutamate receptors and glial reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. SUPRASPINAL AND SPINAL α-AMINO-3-HYDROXY-5-METHYLISOXAZOLE-4-PROPIONIC ACID AND N-METHYL-D-ASPARTATE GLUTAMATERGIC CONTROL OF THE MICTURITION REFLEX IN THE URETHANE-ANESTHETIZED RAT - PMC [pmc.ncbi.nlm.nih.gov]

- 11. sigmaaldrich.com [sigmaaldrich.com]

A Multi-Technique Approach to the Structural Elucidation of 4-(4-Fluorophenyl)-3-methylisoxazol-5-amine

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The isoxazole scaffold is a privileged five-membered heterocyclic motif integral to numerous biologically active compounds and approved pharmaceuticals.[1] Its unique electronic properties and ability to participate in hydrogen bonding interactions make it a cornerstone in medicinal chemistry. The precise structural characterization of novel isoxazole derivatives is a critical prerequisite for understanding structure-activity relationships (SAR) and optimizing drug candidates. This guide presents a comprehensive, field-proven methodology for the complete structural elucidation of a representative isoxazole, 4-(4-Fluorophenyl)-3-methylisoxazol-5-amine, designed for professionals in chemical research and drug development.

Part 1: Foundational Analysis - Determining Molecular Formula and Key Substructures

The initial phase of any structure elucidation workflow focuses on establishing the molecular formula and identifying the primary structural fragments. High-resolution mass spectrometry (HRMS) and fragmentation analysis are the principal tools for this purpose.[2]

High-Resolution Mass Spectrometry (HRMS)

Expertise & Causality: HRMS provides an extremely accurate mass measurement of the parent ion, often to within 5 ppm. This precision is crucial as it allows for the determination of a unique elemental composition, distinguishing between isomers and compounds with the same nominal mass. Electrospray ionization (ESI) is selected as the ionization technique due to its "soft" nature, which minimizes fragmentation and ensures a high abundance of the protonated molecular ion, [M+H]⁺.

Protocol: ESI-HRMS Analysis

-

Sample Preparation: Prepare a dilute solution of the analyte (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Utilize a time-of-flight (TOF) or Orbitrap mass spectrometer equipped with an ESI source.

-

Ionization Mode: Positive ion mode is selected to generate the [M+H]⁺ adduct.

-

Data Acquisition: Acquire the spectrum over a mass range of m/z 50-500. The high resolving power of the instrument (>10,000) is essential.

-

Formula Determination: Use the instrument's software to calculate the possible elemental compositions for the measured m/z value of the [M+H]⁺ ion, constraining the search to C, H, N, O, and F.

Data Presentation & Interpretation: The molecular formula C₁₀H₉FN₂O is confirmed by the HRMS data. This formula corresponds to a Degree of Unsaturation (DoU) of 7. This high value strongly suggests the presence of multiple rings and/or double bonds, which is consistent with the proposed structure containing both a phenyl and an isoxazole ring.

| Parameter | Observed Data | Interpretation |

| [M+H]⁺ (m/z) | 193.0775 | Protonated Molecular Ion |

| Calculated Mass | 193.0774 | For C₁₀H₁₀FN₂O⁺ |

| Mass Error | < 2 ppm | High confidence in formula |

| Degree of Unsaturation | 7 | (2C + 2 + N - H - X)/2 = (20+2+2-9-1)/2 = 7 |

Electron Ionization Mass Spectrometry (EI-MS) for Fragmentation Analysis

Expertise & Causality: In contrast to soft ionization, electron ionization (EI) is a high-energy ("hard") technique that induces reproducible fragmentation of the molecule. The resulting fragmentation pattern serves as a molecular fingerprint and provides critical information about the connectivity of the atoms. For isoxazoles, the characteristic initial fragmentation involves the cleavage of the weak N-O bond, which guides the interpretation of the spectrum.[3][4]

Data Interpretation: The EI mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 192. The fragmentation pattern is rationalized by identifying key neutral losses and stable fragment ions. The cleavage of the isoxazole ring is a key diagnostic pathway.

| m/z | Proposed Fragment | Significance |

| 192 | [C₁₀H₉FN₂O]⁺ | Molecular Ion (M⁺) |

| 123 | [C₈H₆F]⁺ | Loss of CH₃-CNO and NH₂ |

| 109 | [C₆H₄F-CN]⁺ | Fragment of the fluorophenyl group |

| 95 | [C₆H₄F]⁺ | Fluorophenyl cation |

This fragmentation data supports the presence of a methyl group and a fluorophenyl group attached to the core heterocyclic structure.

Part 2: Mapping the Skeleton - 1D and 2D NMR Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of an organic molecule.[5][6] A combination of 1D (¹H, ¹³C, ¹⁹F) and 2D (COSY, HSQC, HMBC) experiments provides a complete picture of atomic connectivity.

Protocol: NMR Sample Preparation and Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

-

1D Spectra Acquisition: Acquire standard ¹H, ¹³C{¹H}, and ¹⁹F spectra. A DEPT-135 experiment should also be run to differentiate between CH₃/CH and CH₂ carbons.

-

2D Spectra Acquisition: Acquire ¹H-¹H COSY, ¹H-¹³C HSQC, and ¹H-¹³C HMBC spectra using standard pulse programs.

1D NMR Data Interpretation (¹H, ¹³C, ¹⁹F)

Expertise & Causality: The chemical shift of a nucleus is dictated by its local electronic environment. Electronegative atoms (O, N, F) and aromatic rings cause predictable shifts. Coupling constants (J-values) reveal information about adjacent, non-equivalent nuclei. For the 4-fluorophenyl group, the ¹⁹F nucleus will couple with nearby ¹H and ¹³C nuclei, providing a key diagnostic signature.

Predicted NMR Data Summary:

| ¹H NMR (400 MHz, DMSO-d₆) | ¹³C NMR (101 MHz, DMSO-d₆) |

| δ (ppm) | Multiplicity, J (Hz) |

| 7.35-7.25 | m |

| 6.15 | s (br) |

| 2.10 | s |

Note: Chemical shifts are predictive and may vary based on solvent and concentration.

-

¹H NMR: The aromatic region shows a complex multiplet due to the protons on the fluorophenyl ring. A broad singlet, exchangeable with D₂O, is characteristic of the amine protons. A sharp singlet confirms the isolated methyl group.

-

¹⁹F NMR: A single resonance is expected, confirming the presence of one fluorine environment.

-

¹³C NMR: Ten distinct carbon signals are observed. The DEPT-135 experiment would confirm one methyl carbon and four aromatic CH carbons. The characteristic large one-bond coupling constant (¹JCF) for the carbon directly attached to fluorine is a definitive marker. The quaternary carbons of the isoxazole ring appear at distinct chemical shifts.[7][8]

2D NMR Connectivity Analysis (HSQC & HMBC)

Expertise & Causality: While 1D NMR identifies the pieces, 2D NMR shows how they are connected. HSQC correlates protons to their directly attached carbons, confirming assignments made in the 1D spectra. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is paramount, as it reveals long-range (2- and 3-bond) correlations between protons and carbons, allowing us to assemble the molecular fragments.[9][10]

Key HMBC Correlations for Structure Confirmation:

The following correlations are essential to unambiguously establish the substitution pattern on the isoxazole ring:

-

Methyl Protons (δ ~2.10 ppm): A strong correlation to the quaternary carbon at C3 (δ ~156.8 ppm) and a weaker correlation to C4 (δ ~111.4 ppm) firmly places the methyl group at the C3 position.

-

Aromatic Protons (ortho to isoxazole, δ ~7.3 ppm): A crucial correlation to the isoxazole carbon at C4 (δ ~111.4 ppm) confirms that the 4-fluorophenyl ring is attached at the C4 position.

-

Amine Protons (δ ~6.15 ppm): Correlations to the quaternary carbon at C5 (δ ~159.1 ppm) and to C4 (δ ~111.4 ppm) verify that the amino group is located at the C5 position.

Caption: Key HMBC correlations confirming substituent positions.

Part 3: Functional Group Verification - Vibrational Spectroscopy

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Causality: FTIR spectroscopy probes the vibrational frequencies of chemical bonds. Specific functional groups absorb infrared radiation at characteristic frequencies, providing rapid confirmation of their presence.

Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

-

Data Acquisition: The spectrum is acquired over the range of 4000-400 cm⁻¹.

Data Interpretation: The FTIR spectrum provides complementary evidence for the functional groups identified by NMR and MS.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3450-3300 | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) |

| 3100-3000 | C-H Stretch | Aromatic |

| 2980-2850 | C-H Stretch | Aliphatic (Methyl) |

| 1620-1580 | C=N and C=C Stretch | Isoxazole & Phenyl Rings |

| 1250-1100 | C-F Stretch | Aryl-Fluoride |

The presence of a pair of distinct peaks in the 3450-3300 cm⁻¹ region is a definitive indicator of a primary amine (-NH₂).[11][12]

Part 4: The Definitive Proof - Single-Crystal X-ray Crystallography

While the combination of MS and NMR provides an exceptionally high degree of confidence in the proposed structure, single-crystal X-ray crystallography offers the ultimate, unambiguous proof of molecular structure in the solid state.[13][14]

Expertise & Causality: This technique involves diffracting X-rays off a single, well-ordered crystal. The resulting diffraction pattern is used to calculate a 3D electron density map of the molecule, from which the precise position of every atom can be determined. This confirms not only the connectivity but also bond lengths, bond angles, and intermolecular interactions in the crystal lattice.

Protocol Overview:

-

Crystallization: Grow single crystals of the compound suitable for diffraction (typically >0.1 mm) by slow evaporation from a suitable solvent or solvent system.

-

Data Collection: Mount a selected crystal on a goniometer and collect diffraction data using a modern X-ray diffractometer.

-

Structure Solution & Refinement: Process the diffraction data and solve the structure using established crystallographic software packages.

Anticipated Results: The resolved crystal structure would provide a definitive 3D model of 4-(4-Fluorophenyl)-3-methylisoxazol-5-amine, confirming the substitution pattern established by NMR and serving as the gold standard for structural verification.[15][16]

Workflow Visualization

Caption: Integrated workflow for structure elucidation.

Conclusion

The structural elucidation of 4-(4-Fluorophenyl)-3-methylisaxazol-5-amine is systematically achieved through the logical and integrated application of modern analytical techniques. High-resolution mass spectrometry establishes the elemental composition, while fragmentation analysis provides initial structural clues. A comprehensive suite of 1D and 2D NMR experiments, particularly the HMBC experiment, serves as the cornerstone of the process, allowing for the unambiguous assembly of the molecular framework. Finally, FTIR spectroscopy confirms the presence of key functional groups, and X-ray crystallography stands as the ultimate arbiter for absolute structural proof. This multi-technique, self-validating approach ensures the highest level of accuracy and confidence, a necessity for advancing research and development in the chemical and pharmaceutical sciences.

References

-

Kind, T., & Fiehn, O. (2010). Advances in structure elucidation of small molecules using mass spectrometry. Bioanalytical and medicinal chemistry, 2(1), 1-23. [Link]

-

Srilatha, K. (2014). Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy. Journal of Chemical and Pharmaceutical Sciences, 3(2), 99-105. [Link]

-

Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S11. [Link]

-

Moller, M. H., et al. (2014). Microscale Methodology for Structure Elucidation of Natural Products. Planta medica, 80(14), 1137-1147. [Link]

-

Patel, R. V., et al. (2022). Synthesis and characterization of bioactive isoxazole and 1,3,4-oxadiazole heterocycle containing scaffolds. Polycyclic Aromatic Compounds, 1-14. [Link]

-

Beilstein Journals. (n.d.). Supporting Information: Lewis acid-promoted direct synthesis of isoxazole derivatives. Beilstein Journal of Organic Chemistry. [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information for an article. RSC. [Link]

-

Pasha, M. A. (2016). Synthesis, Characterization and Study of Single Crystal X-Ray of Novel Heterocyclic Compounds. ResearchGate. [Link]

-

Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. ResearchGate. [Link]

-

ResearchGate. (n.d.). Selected HMBC correlations at compound 9m. ResearchGate. [Link]

-

ResearchGate. (n.d.). HMBC correlations of H-4′ in compound 5a. ResearchGate. [Link]

-

ResearchGate. (n.d.). Mass fragmentation patterns of compound 4a. ResearchGate. [Link]

-

Bouyahya, A., et al. (2022). New bis-isoxazole with monoterpenic skeleton: regioselective synthesis, spectroscopic investigation, electrochemical, and density functional theory (DFT) studies. Journal of Molecular Structure, 1261, 132909. [Link]

-

Baum, J. C., et al. (2017). 13C NMR Spectroscopy of Heterocycles: 3,5 Diaryl-4-bromoisoxazoles. ResearchGate. [Link]

-

ResearchGate. (n.d.). ATR-FTIR spectra on single beads of 2-aminobenzo[d]oxazole resins. ResearchGate. [Link]

-

ResearchGate. (n.d.). The HMBC correlations of bis-isoxazole-carvone 3. ResearchGate. [Link]

-

Ren, X., et al. (2015). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Molecules, 20(8), 13632-13642. [Link]

-

Al-Hourani, B. J., et al. (2023). Synthesis, Characterization and Single Crystal X-ray Diffraction Analysis of Fused Triazolo/Thiadiazole Clubbed with Indole Scaffold. Crystals, 13(3), 441. [Link]

-

Male, L., et al. (2023). Single-crystal quality data from polycrystalline samples: finding the needle in the haystack. IUCrJ, 10(Pt 6), 661-667. [Link]

-

Reddy, C. R., et al. (2010). Improved synthesis of 3-aryl isoxazoles containing fused aromatic rings. Bioorganic & medicinal chemistry letters, 20(24), 7437-7440. [Link]

-

Bowie, J. H., et al. (1969). Electron impact studies. XXXVII. Skeletal-rearrangement fragments in the mass spectra of alkyl and aryl isoxazoles. Scite.ai. [Link]

-

Bowie, J. H., et al. (1969). Electron impact studies. XXXVII. Skeletal-rearrangement fragments in the mass spectra of alkyl and aryl isoxazoles. Australian Journal of Chemistry, 22(3), 563-575. [Link]

-

Puzzarini, C., et al. (2022). Spectroscopic Characterization of 3-Aminoisoxazole, a Prebiotic Precursor of Ribonucleotides. Molecules, 27(10), 3278. [Link]

-

University of Dundee. (2021). Structure-Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands. ACS Publications. [Link]

-

Puzzarini, C., et al. (2022). Spectroscopic Characterization of 3-Aminoisoxazole, a Prebiotic Precursor of Ribonucleotides. MDPI. [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

-

ResearchGate. (n.d.). FTIR spectra of (a) 1-(3-aminopropyl)imidazole, (b) phenyl isocyanate, and (c) PUPI. ResearchGate. [Link]

-

Wikipedia. (n.d.). X-ray crystallography. Wikipedia. [Link]

-

Bowie, J. H., et al. (1969). Electron impact studies. XXXVII. Skeletal-rearrangement fragments in the mass spectra of alkyl and aryl isoxazoles. Australian Journal of Chemistry. [Link]

-

Perles, J. (Ed.). (n.d.). Characterisation and Study of Compounds by Single Crystal X-Ray Diffraction. MDPI. [Link]

-

Heravi, M. M., et al. (2022). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Catalysts, 12(10), 1222. [Link]

-

National Center for Biotechnology Information. (n.d.). (3-(4-Fluorophenyl)isoxazol-5-yl)methanamine. PubChem. [Link]

-

Amerigo Scientific. (n.d.). {[3-(4-Fluorophenyl)isoxazol-5-yl]methyl}amine hydrochloride. Amerigo Scientific. [Link]

-

de la Cruz, H., et al. (2022). Synthesis and Structural Characterization of Isostructural 4-(4-Aryl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles. Molecules, 27(21), 7430. [Link]

Sources

- 1. op.niscpr.res.in [op.niscpr.res.in]

- 2. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scite.ai [scite.ai]

- 4. connectsci.au [connectsci.au]

- 5. jchps.com [jchps.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Isoxazole(288-14-2) 13C NMR spectrum [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. New bis-isoxazole with monoterpenic skeleton: regioselective synthesis, spectroscopic investigation, electrochemical, and density functional theory (DFT) studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. 3-Aminoisoxazole(1750-42-1)IR [chemicalbook.com]

- 13. researchgate.net [researchgate.net]

- 14. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 15. mdpi.com [mdpi.com]

- 16. mdpi.com [mdpi.com]

4-(4-Fluorophenyl)-3-methylisoxazol-5-amine spectroscopic data (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of 4-(4-Fluorophenyl)-3-methylisoxazol-5-amine

Introduction

4-(4-Fluorophenyl)-3-methylisoxazol-5-amine (CAS No. 915919-94-7) is a substituted isoxazole derivative. The isoxazole ring is a prominent scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[1][2] Its derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antibacterial, and anticancer properties.[2] Accurate structural elucidation and purity assessment are critical for any research and development involving such compounds. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are indispensable tools for this purpose.

This guide provides a detailed analysis of the expected spectroscopic data for 4-(4-Fluorophenyl)-3-methylisoxazol-5-amine. While a comprehensive, publicly available experimental dataset for this specific molecule is scarce, this document outlines the predicted spectral characteristics based on fundamental principles and data from structurally related compounds. It is designed to serve as a practical reference for researchers, scientists, and drug development professionals in interpreting their own experimental results.

Molecular Structure and Key Features

A clear understanding of the molecule's structure is fundamental to interpreting its spectra. The key structural features that will influence the spectroscopic output are:

-

The Isoxazole Ring: A five-membered aromatic heterocycle containing nitrogen and oxygen, which dictates the electronic environment of its substituents.

-

The 4-Fluorophenyl Group: An aromatic ring substituted with a highly electronegative fluorine atom, which will induce characteristic splitting patterns and chemical shifts in NMR and a distinct isotopic pattern in high-resolution MS.

-

The Methyl Group: A simple alkyl substituent whose protons will appear as a singlet in ¹H NMR.

-

The Amine Group: A primary amine (-NH₂) whose protons are exchangeable and whose N-H bonds will produce characteristic stretches in IR spectroscopy.

Caption: Molecular structure of 4-(4-Fluorophenyl)-3-methylisoxazol-5-amine.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. By analyzing the chemical shifts, multiplicities, and integrals of ¹H and ¹³C spectra, one can deduce the precise connectivity of atoms.

Experimental Protocol (¹H and ¹³C NMR)

A standardized protocol for acquiring NMR data for this compound would be as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of 4-(4-Fluorophenyl)-3-methylisoxazol-5-amine in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for compounds with amine protons as it slows down their exchange, allowing them to be observed as broader peaks.

-

Internal Standard: Add tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrumentation: Acquire spectra on a 400 MHz or 500 MHz NMR spectrometer.

-

¹H NMR Acquisition:

-

Pulse Sequence: Standard single-pulse sequence.

-

Spectral Width: Approximately 16 ppm.

-

Number of Scans: 16-32 scans, depending on sample concentration.

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Spectral Width: Approximately 220 ppm.

-

Number of Scans: 1024 or more scans to achieve adequate signal-to-noise.

-

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)

The ¹H NMR spectrum is expected to show four distinct signals corresponding to the different proton environments.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.35 - 7.20 | m | 4H | Ar-H | Protons on the fluorophenyl ring. The electron-withdrawing nature of the isoxazole and the fluorine atom will cause them to be deshielded. The pattern will be complex due to coupling to each other and to the ¹⁹F nucleus. Typically, this appears as two overlapping doublets of doublets or a complex multiplet. |

| ~ 5.50 | br s | 2H | -NH₂ | The amine protons. This peak is expected to be broad due to quadrupole broadening and chemical exchange. Its position is highly dependent on solvent, concentration, and temperature. |

| ~ 2.15 | s | 3H | -CH₃ | The methyl protons attached to the isoxazole ring. As there are no adjacent protons, this signal will appear as a sharp singlet. |

Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆)

The proton-decoupled ¹³C NMR spectrum will show all unique carbon atoms. The presence of the highly electronegative fluorine atom will result in C-F coupling, which can be observed as doublets for the carbons of the fluorophenyl ring.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 168.0 | Isoxazole C 5-NH₂ | The carbon atom bearing the amine group is significantly deshielded by the ring oxygen and nitrogen. |

| ~ 162.0 (d, ¹JCF ≈ 245 Hz) | Ar-C -F | The carbon directly attached to fluorine shows a very large one-bond coupling constant and is highly deshielded. |

| ~ 160.0 | Isoxazole C 3-CH₃ | The carbon attached to the methyl group. |

| ~ 129.5 (d, ³JCF ≈ 8 Hz) | Ar-C H (ortho to F) | The two aromatic CH carbons ortho to the fluorine atom. |

| ~ 128.0 (d, ⁴JCF ≈ 3 Hz) | Ar-C (ipso to isoxazole) | The aromatic carbon attached to the isoxazole ring. |

| ~ 115.5 (d, ²JCF ≈ 21 Hz) | Ar-C H (meta to F) | The two aromatic CH carbons meta to the fluorine atom. |

| ~ 105.0 | Isoxazole C 4 | The carbon atom of the isoxazole ring substituted with the phenyl group. |

| ~ 11.0 | -C H₃ | The methyl carbon, appearing in the typical upfield aliphatic region. |

(d = doublet, JCF = coupling constant between carbon and fluorine)

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol (FT-IR)

-

Sample Preparation: The spectrum can be obtained using the KBr pellet method or as a thin film. For the KBr method, a small amount of the sample is ground with dry potassium bromide and pressed into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used on the solid sample directly.[3]

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition: The spectrum is typically recorded from 4000 cm⁻¹ to 400 cm⁻¹.

Predicted IR Absorption Bands

The IR spectrum provides a fingerprint of the molecule's functional groups.

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |

| 3450 - 3300 | N-H Symmetric & Asymmetric Stretch | Primary Amine (-NH₂) | The presence of two bands in this region is characteristic of a primary amine group. |

| 3100 - 3000 | C-H Aromatic Stretch | Ar-H | Stretching vibrations of the C-H bonds on the fluorophenyl ring. |

| 2950 - 2850 | C-H Aliphatic Stretch | -CH₃ | Stretching vibrations of the C-H bonds in the methyl group. |

| ~ 1640 | N-H Scissoring (Bending) | Primary Amine (-NH₂) | A characteristic bending vibration for primary amines. |

| 1610 - 1580 | C=C & C=N Ring Stretch | Aromatic & Isoxazole Rings | These absorptions are characteristic of aromatic and heteroaromatic ring systems. |

| 1250 - 1200 | C-F Stretch | Aryl-Fluoride | A strong absorption band is expected in this region due to the highly polar C-F bond. |

| ~ 840 | C-H Out-of-Plane Bending | 1,4-disubstituted Phenyl | This strong band is indicative of the para-substitution pattern on the phenyl ring. |

Part 3: Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition, and its fragmentation patterns offer clues about the molecular structure.

Experimental Protocol (LC-MS)

-

Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Instrumentation: A Liquid Chromatography-Mass Spectrometry (LC-MS) system, often equipped with a high-resolution mass analyzer like a Time-of-Flight (TOF) or Orbitrap.

-

Ionization: Electrospray Ionization (ESI) in positive mode is typically used for molecules containing amine groups, as they are readily protonated.

-

Data Acquisition: Acquire a full scan mass spectrum to determine the molecular weight. For structural information, perform tandem MS (MS/MS) by selecting the protonated molecular ion and fragmenting it via Collision-Induced Dissociation (CID).[2]

Predicted Mass Spectrum

-

Molecular Formula: C₁₀H₉FN₂O

-

Molecular Weight: 192.19 g/mol

-

Exact Mass: 192.0702

In a high-resolution mass spectrometer (HRMS), the protonated molecule [M+H]⁺ would be observed at m/z 193.0780 .

Predicted Fragmentation Pathway

Tandem MS (MS/MS) of the parent ion (m/z 193.0780) would likely yield several characteristic fragment ions. The fragmentation pathway provides a roadmap of the molecule's connectivity.

Caption: Predicted ESI-MS/MS fragmentation pathway for [M+H]⁺.

Interpretation of Fragmentation:

-

Parent Ion [M+H]⁺ (m/z 193.0780): The protonated molecule.

-

Fragment at m/z 178.0544: This corresponds to the loss of a methyl radical (•CH₃) from the parent ion. This is a common fragmentation for molecules containing a methyl group.

-

Fragment at m/z 165.0830: This likely arises from the rearrangement and cleavage of the isoxazole ring, a common process for this heterocycle, potentially involving the loss of carbon monoxide (CO).

-

Fragment at m/z 95.0342: This corresponds to the fluorophenyl cation [C₆H₄F]⁺, resulting from the cleavage of the bond between the isoxazole and phenyl rings. This is often a prominent peak in the spectra of phenyl-substituted heterocycles.

Conclusion

This guide provides a comprehensive, albeit predictive, overview of the key spectroscopic features of 4-(4-Fluorophenyl)-3-methylisoxazol-5-amine. The predicted NMR, IR, and MS data are based on established chemical principles and analysis of related structures. By detailing the expected spectral characteristics and the underlying reasons for their appearance, this document serves as a robust framework for scientists to confirm the identity, structure, and purity of their synthesized material. Experimental verification remains the gold standard, and these predictions should be used to guide and interpret empirical results.

References

-

Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2014). Synthesis, Characterization and Computational Study of Some New 5-(furan-2-yl)-3-phenyl-4,5-dihydroisoxazole Derivatives from Chalcones. International Journal of Pharmaceutical and Clinical Research, 4(3), 717-724. [Link]

-

Chandran, A., V., S., & Pillai, S. (2021). FT-IR, UV/Vis and Fluorescence spectra studies and Quantum Chemical Calculations on 3-Amino-5-(4-fluorophenyl)isoxazole. IOP Conference Series: Materials Science and Engineering, 1114, 012061. [Link]

-

Kiyani, H., & Gharehassanlou, S. (2024). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Preprints.org. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 66172, 3-Amino-5-methylisoxazole. Retrieved January 17, 2026, from [Link].

-

Perera, D., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules, 27(17), 5626. [Link]

Sources

An In-depth Technical Guide to 4-(4-Fluorophenyl)-3-methylisoxazol-5-amine: Physicochemical Characteristics and Analytical Methodologies

Abstract

This technical guide provides a comprehensive overview of the physical and chemical characteristics of 4-(4-Fluorophenyl)-3-methylisoxazol-5-amine, a heterocyclic amine of significant interest in medicinal chemistry and drug development. Drawing parallels with structurally related compounds, including the active metabolite of leflunomide, this document outlines the predicted and experimentally determined properties of the title compound. It further details robust analytical methodologies for its synthesis, purification, and characterization, offering valuable insights for researchers and scientists in the field of pharmaceutical sciences.

Introduction: The Significance of the Isoxazole Scaffold

The isoxazole ring system is a prominent scaffold in medicinal chemistry, renowned for its diverse biological activities. The unique electronic properties and spatial arrangement of the nitrogen and oxygen atoms within the five-membered ring allow for a wide range of interactions with biological targets. The title compound, 4-(4-Fluorophenyl)-3-methylisoxazol-5-amine, is a notable member of this class. Its structural similarity to A77 1726 (Teriflunomide), the active metabolite of the disease-modifying antirheumatic drug (DMARD) leflunomide, underscores its potential as a building block for novel therapeutic agents. This guide aims to provide a detailed exposition of its fundamental physicochemical properties and the analytical techniques essential for its study.

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is paramount for its application in drug discovery and development, influencing factors from synthetic route optimization to formulation and bioavailability.

Structural and General Properties

The foundational characteristics of 4-(4-Fluorophenyl)-3-methylisoxazol-5-amine are summarized in the table below. The molecular weight is calculated from its molecular formula, and the predicted properties are derived from computational models.

| Property | Value | Source |

| CAS Number | 915919-94-7 | |

| Molecular Formula | C₁₀H₉FN₂O | |

| Molecular Weight | 192.19 g/mol | |

| Appearance | Predicted: White to off-white solid | Inferred from related compounds |

| Predicted Boiling Point | 312.4 ± 42.0 °C | [1] |

| Predicted Density | 1.252 ± 0.06 g/cm³ | [1] |

| Predicted pKa | -1.19 ± 0.50 | [1] |

Rationale for Predicted Values: In the absence of comprehensive experimental data for the title compound, computational predictions serve as a valuable starting point for experimental design. These predictions are based on established algorithms that analyze the molecule's structure and functional groups.

Melting Point and Solubility

The melting point is a critical indicator of purity, and solubility is a key determinant of a compound's behavior in both chemical reactions and biological systems.

-

Melting Point: While no experimental melting point for 4-(4-Fluorophenyl)-3-methylisoxazol-5-amine is currently published, a reasonable estimate can be inferred from its isomers and related structures. For instance, the isomer 3-Amino-5-(4-fluorophenyl)isoxazole has a reported melting point of 127-132 °C. The related carboxylic acid, 3-(4-Fluorophenyl)-5-methylisoxazole-4-carboxylic acid, melts at a significantly higher temperature of 201 °C, which is expected due to intermolecular hydrogen bonding of the carboxylic acid groups. It is anticipated that the title compound will have a melting point in the range of its amino-isoxazole isomers.

-

Solubility: The presence of both a polar amine group and a nonpolar fluorophenyl group suggests that 4-(4-Fluorophenyl)-3-methylisoxazol-5-amine will exhibit moderate solubility in a range of organic solvents. It is predicted to be soluble in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO), and sparingly soluble in nonpolar solvents like hexanes. Its solubility in aqueous solutions is expected to be low but can be enhanced at acidic pH due to the protonation of the amino group.

Proposed Synthesis and Purification

The synthesis of 4-(4-Fluorophenyl)-3-methylisoxazol-5-amine can be approached through established methods for the formation of the 5-aminoisoxazole ring system. A plausible synthetic route is outlined below, based on the condensation of a β-ketonitrile with hydroxylamine.

Synthetic Workflow

Caption: Proposed synthetic workflow for 4-(4-Fluorophenyl)-3-methylisoxazol-5-amine.

Step-by-Step Protocol

-

Synthesis of the β-Ketonitrile Intermediate: The starting material, 2-(4-fluorophenyl)-3-oxobutanenitrile, can be synthesized via a Claisen condensation between ethyl 4-fluorobenzoate and acetonitrile using a strong base such as sodium ethoxide or sodium hydride.

-

Cyclization Reaction: The β-ketonitrile is then reacted with hydroxylamine hydrochloride in the presence of a base (e.g., sodium acetate, pyridine) in a suitable solvent like ethanol. The reaction mixture is typically heated to reflux to drive the cyclization and formation of the isoxazole ring.

-

Work-up and Isolation: Upon completion of the reaction, the solvent is removed under reduced pressure. The residue is then taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine to remove inorganic salts and unreacted hydroxylamine. The organic layer is dried over anhydrous sodium sulfate and concentrated to yield the crude product.

-

Purification: The crude 4-(4-Fluorophenyl)-3-methylisoxazol-5-amine can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Analytical Characterization

Comprehensive analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound. The following techniques are recommended.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the fluorophenyl group (typically in the range of 7.0-7.5 ppm), a singlet for the methyl group protons (around 2.0-2.5 ppm), and a broad singlet for the amine protons (which may be exchangeable with D₂O). The coupling patterns of the aromatic protons will be indicative of the para-substitution.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number and types of carbon atoms. Key signals will include those for the isoxazole ring carbons, the aromatic carbons (with characteristic C-F coupling), and the methyl carbon.

-

¹⁹F NMR: The fluorine NMR spectrum will show a single resonance for the fluorine atom on the phenyl ring, providing a sensitive probe for purity and structural confirmation.

-

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the amine group (typically in the region of 3300-3500 cm⁻¹), C-H stretching of the aromatic and methyl groups, C=N and C=C stretching of the isoxazole and aromatic rings, and a strong C-F stretching vibration.

-

Mass Spectrometry (MS): Mass spectrometry will be used to determine the molecular weight of the compound. High-resolution mass spectrometry (HRMS) is recommended to confirm the elemental composition. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information.

Chromatographic and Other Analytical Techniques

-

High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for assessing the purity of the compound. A reverse-phase column with a mobile phase consisting of a mixture of acetonitrile and water (with a small amount of acid, such as formic acid, for improved peak shape) is a suitable starting point for method development.

-